1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-
Description
Historical Context of Azaindole Derivatives in Drug Discovery
Azaindoles, nitrogen-enriched analogues of indoles, have garnered significant attention in medicinal chemistry due to their improved solubility, metabolic stability, and ability to mimic purine bases in biological systems. The four structural isomers of azaindole—4-, 5-, 6-, and 7-azaindoles—differ in nitrogen placement, leading to distinct electronic and steric properties. Among these, 7-azaindoles (pyrrolo[2,3-b]pyridines) have dominated drug discovery efforts, particularly in oncology and antiviral therapies.
The historical trajectory of 7-azaindoles began with their identification as kinase inhibitors. Vemurafenib, a B-RAF kinase inhibitor approved for melanoma in 2011, marked a milestone as the first FDA-approved 7-azaindole-based drug. Its development via fragment-based optimization demonstrated the scaffold’s capacity to engage kinase hinge regions through hydrogen bonding, akin to ATP’s adenine moiety. Subsequent innovations expanded applications to other kinases, including JAK3, Aurora kinases, and Rho-associated kinases (ROCK).
Beyond oncology, 7-azaindoles have shown promise in antiviral drug discovery. For instance, JNJ-63623872, a 7-azaindole derivative, exhibited potent activity against influenza by targeting the polymerase acidic protein. These advancements highlight the scaffold’s adaptability across therapeutic areas, driven by its tunable physicochemical properties and synthetic accessibility.
Structural Significance of 7-Azaindole Analogues
The 7-azaindole scaffold’s structural uniqueness lies in its dual hydrogen-bonding capability. The pyridine nitrogen (N1) and pyrrole NH (position 1) form bidentate interactions with kinase hinge regions, mimicking ATP’s binding mode. This feature is exemplified in vemurafenib, where the 7-azaindole core anchors the molecule to the kinase active site, while substituents at positions 2 and 3 modulate selectivity and potency.
Substituent effects on reactivity and bioactivity are profound. For example:
- Position 2 : Introducing groups like (2S)-2-pyrrolidinylmethyl enhances metabolic stability by reducing aldehyde oxidase (AO)-mediated oxidation.
- Position 5 : Bromo substitutions, as seen in the compound of interest, improve electrophilic reactivity and facilitate cross-coupling reactions for further derivatization.
The scaffold’s acidity also influences reactivity. Calculated pKa values reveal that 7-azaindole (pKa 3.67) is more acidic than its isomers, favoring protonation at the pyridine nitrogen and enhancing solubility. This property is critical for oral bioavailability, as demonstrated by 7-azaindole-based compounds with favorable pharmacokinetic profiles in rodent models.
Table 1: Comparative Physicochemical Properties of Azaindole Isomers
| Isomer | Log P | tPSA (Ų) | Aqueous Solubility (Log S) | pKa |
|---|---|---|---|---|
| 4-Aza | 1.12 | 48.1 | -2.34 | 4.85 |
| 5-Aza | 1.45 | 41.5 | -2.89 | 8.42 |
| 6-Aza | 1.08 | 48.1 | -2.12 | 5.61 |
| 7-Aza | 0.94 | 41.5 | -1.98 | 3.67 |
Data sourced from computational analyses.
Table 2: Notable 7-Azaindole-Based Therapeutic Agents
| Compound | Target | Therapeutic Area | Key Modifications |
|---|---|---|---|
| Vemurafenib | B-RAF kinase | Melanoma | 3-(4-Chlorophenyl)propaneamide |
| JNJ-63623872 | Influenza PA | Antiviral | 2-Substituted pyrrolidinylmethyl |
| AZD6738 | ATR kinase | Oncology | 5-Bromo, 2-morpholinomethyl |
| URMC-099 | MLK3/LRRK2 | Neurodegeneration | 3-Cyano, 5-fluoro |
Compiled from referenced studies.
The strategic incorporation of substituents at positions 2 and 5, as seen in 1H-pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-, reflects a rational design approach to balance potency and drug-like properties. For instance, the bromo group at position 5 serves as a synthetic handle for further functionalization via Suzuki-Miyaura couplings, enabling rapid generation of analogs. Meanwhile, the (2S)-2-pyrrolidinylmethyl group at position 2 mitigates AO-mediated metabolism, a common limitation in early 7-azaindole derivatives.
Properties
Molecular Formula |
C12H14BrN3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
5-bromo-2-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14BrN3/c13-9-4-8-5-11(16-12(8)15-7-9)6-10-2-1-3-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16)/t10-/m0/s1 |
InChI Key |
WUEGBPDZAVDURG-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC3=CC(=CN=C3N2)Br |
Canonical SMILES |
C1CC(NC1)CC2=CC3=CC(=CN=C3N2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-
Common Synthetic Routes
Cyclization and Substitution Approach
- Starting Materials: 2-bromo-5-iodopyridine or 5-bromo-substituted pyridine derivatives serve as the initial scaffolds.
- Cyclization: Treatment with a base induces cyclization to form the pyrrolo[2,3-b]pyridine core.
- Side Chain Attachment: The nitrogen at position 1 (N-1) is alkylated with (2S)-pyrrolidinylmethyl halides or equivalents under stereoselective conditions to introduce the chiral pyrrolidine substituent.
- Optimization: Industrial methods optimize this route using continuous flow reactors and automated platforms to enhance yield and purity.
This method is widely applied due to its modularity and ability to introduce various substituents at the bromine site for further functionalization.
Halogenation and Functional Group Transformations
- Bromination is performed selectively at the 5-position on preformed pyrrolo[2,3-b]pyridine cores using electrophilic brominating agents.
- The (2S)-pyrrolidinylmethyl group is introduced via nucleophilic substitution or reductive amination strategies starting from aldehyde or halide intermediates.
- Protection-deprotection strategies, such as using tert-butyl carbamate protecting groups, are employed to maintain stereochemical integrity during multi-step synthesis.
Modified Madelung and Fischer Indole Syntheses Adaptations
- Adaptations of classical indole synthesis methods (Madelung and Fischer) have been reported to generate substituted pyrrolo[2,3-b]pyridines.
- These methods involve cyclization of appropriately substituted anilines or pyridine derivatives, followed by electrophilic substitution to install bromine and subsequent side chain attachment.
Representative Synthetic Procedure (Literature Example)
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Cyclization of 2-bromo-5-iodopyridine with base (e.g., K2CO3) in dioxane/water at 105°C for 3 hours | Formation of 5-bromo-pyrrolo[2,3-b]pyridine core | ~70-80 |
| 2 | Alkylation with (2S)-pyrrolidinylmethyl chloride under basic conditions (triethylamine) | Stereoselective attachment of pyrrolidinylmethyl group | 65-75 |
| 3 | Purification by flash chromatography (heptane/ethyl acetate 7:3) | ≥95% purity confirmed by HPLC-MS | — |
This sequence exemplifies the typical laboratory-scale synthesis yielding high-purity material suitable for biological evaluation.
Chemical Reaction Analysis Relevant to Preparation
Bromine Substitution Reactions
- The bromine at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings.
- These reactions enable diversification of the core structure by substituting bromine with aryl, alkynyl, or alkyl groups, facilitating structure-activity relationship studies.
Oxidation and Reduction
- Oxidation of the pyrrolidinylmethyl side chain can be performed using potassium permanganate or chromium trioxide to yield oxidized derivatives.
- Reduction with lithium aluminum hydride or sodium borohydride can modify the side chain or core, allowing access to various analogs for biological screening.
Data Tables Summarizing Key Synthetic Parameters and Yields
Research Discoveries and Comparative Analyses
- The stereochemistry of the pyrrolidinylmethyl substituent significantly influences biological activity and synthetic complexity. The (2S)-isomer requires stereoselective synthesis steps, often involving chiral auxiliaries or catalysts.
- Bromine at the 5-position is conserved across analogs, enabling versatile functionalization via palladium-catalyzed cross-couplings, which are critical for generating libraries of derivatives for drug discovery.
- Compared to simpler alkyl substituents, the pyrrolidinylmethyl group confers enhanced binding affinity to biological targets such as fibroblast growth factor receptors (FGFRs), making the synthetic effort worthwhile despite increased complexity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems under specific conditions
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "1H-Pyrrolo[2,3-b]pyridine, 5-bromo-":
1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-
- Vemurafenib Intermediate: 1H-Pyrrolo[2,3-b]pyridine, 5-bromo- is used as an intermediate in the synthesis of vemurafenib .
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives
- PDE4B Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives are being explored as selective and potent PDE4B inhibitors . Selective PDE4B inhibitors are needed because previous phosphodiesterase inhibitors were abandoned due to gastrointestinal side effects . It has been found that a narrow therapeutic index and the inhibition of the PDE4D isoform may cause these side effects .
- Anti-inflammatory properties: These derivatives have demonstrated the ability to inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli . Compound 11h was selective against a panel of CNS receptors and represents an excellent lead for further optimization and preclinical testing in the setting of CNS diseases .
1H-pyrrolo[2,3-b]pyridine scaffold
- TNIK Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated high inhibition of TNIK (TRAF2 and NCK interacting kinase) . Some compounds in the series exhibited potent TNIK inhibition with IC50 values lower than 1 nM and showed concentration-dependent characteristics of IL-2 inhibition .
1 H-pyrrolo[2,3-jb]pyridine compounds
- SGK-1 Kinase Inhibitors: Novel 1H-pyrrolo[2,3-jb]pyridine compounds are useful as inhibitors of SGK-1 kinase . They can be used in the treatment of disorders associated with SGK-1 activity, such as those affecting electrolyte balance in renal and cardiovascular disease, and in damaging cell proliferation in renal disease .
Other relevant information:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets. For instance, it inhibits the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at Position 2
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1228666-29-2): The ethyl group at position 2 improves lipophilicity and organic solvent solubility compared to the target compound’s pyrrolidinylmethyl group.
- 5-Bromo-1-(propargyl)-1H-pyrrolo[2,3-b]pyridine ():
The propargyl group enables click chemistry applications, whereas the pyrrolidinylmethyl group in the target compound may favor interactions with chiral biological targets (e.g., GPCRs or kinases) .
Halogen and Functional Group Variations at Position 5
- 5-(3,4-Dimethoxyphenyl)-3-substituted analogs ():
Aryl groups at position 5 enhance π-stacking interactions in kinase inhibitors, whereas bromine in the target compound prioritizes derivatization flexibility .
Key Research Findings and Implications
- Stereochemical Impact : The (2S)-pyrrolidinylmethyl group may enhance binding to chiral targets compared to achiral substituents (e.g., ethyl or propargyl).
- Synthetic Flexibility : Bromine at position 5 allows diversification via cross-coupling, as demonstrated in (Pd-catalyzed arylation at 70°C ).
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2S)-2-pyrrolidinylmethyl]- is particularly noteworthy for its potential therapeutic applications, especially in oncology and inflammation.
Chemical Structure
The chemical structure of the compound can be represented by the following SMILES notation: C1=CC2=C(N1)C(=C(C=N2)C(C(C)N(C)C)=O)Br. This structure indicates the presence of a bromine atom and a pyrrolidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, primarily through its interaction with various biological targets. Notably, it has been studied for its effects on phosphodiesterases (PDEs), fibroblast growth factor receptors (FGFRs), and inflammatory cytokines.
Inhibition of Phosphodiesterases (PDEs)
A series of studies have demonstrated that derivatives of 1H-Pyrrolo[2,3-b]pyridine can act as selective inhibitors of PDE4B. For instance, compound 11h was shown to significantly inhibit TNF-α release from macrophages under pro-inflammatory conditions, suggesting its potential in treating inflammatory diseases .
FGFR Inhibition
Another critical aspect of this compound's biological activity is its inhibitory effect on fibroblast growth factor receptors (FGFRs). Compound 4h exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This inhibition led to reduced proliferation and induced apoptosis in breast cancer cells (4T1 cell line) .
Case Studies
| Study | Compound | Target | IC50 Values (nM) | Effect |
|---|---|---|---|---|
| Study 1 | 11h | PDE4B | N/A | Inhibits TNF-α release |
| Study 2 | 4h | FGFR1 | 7 | Reduces cell proliferation |
| FGFR2 | 9 | Induces apoptosis in cancer cells | ||
| FGFR3 | 25 | Inhibits migration and invasion |
The mechanism through which these compounds exert their biological effects involves the modulation of signaling pathways associated with inflammation and cancer proliferation. For example, the inhibition of PDE4B leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in anti-inflammatory responses. Similarly, targeting FGFRs disrupts tumor growth signaling pathways.
Q & A
Q. What synthetic methodologies are commonly employed to introduce the 5-bromo substituent in 1H-pyrrolo[2,3-b]pyridine derivatives?
The 5-bromo substitution is typically achieved via direct bromination of the pyrrolo[2,3-b]pyridine core using reagents like N-bromosuccinimide (NBS) or by starting with pre-brominated intermediates. For example, 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is synthesized by reacting the parent compound with methyl iodide in THF using NaH as a base, followed by purification via silica gel chromatography . Alternative routes involve regioselective bromination under controlled conditions to ensure positional fidelity .
Q. How is the stereochemical integrity of the (2S)-pyrrolidinylmethyl group verified in this compound?
Chiral resolution techniques such as chiral HPLC or polarimetry are used to confirm stereochemistry. Additionally, X-ray crystallography can provide definitive structural evidence. For related pyrrolidine derivatives, the (S)-configuration is often confirmed by comparing experimental optical rotation values with literature data or through asymmetric synthesis using chiral auxiliaries .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns and electronic environments (e.g., aromatic protons, bromine-induced deshielding) .
- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight determination .
- FTIR : To identify functional groups like C-Br (≈500–600 cm⁻¹) and N-H stretches (≈3400 cm⁻¹) .
Advanced Research Questions
Q. How does the 5-bromo substituent influence binding affinity in kinase inhibition studies (e.g., FGFR1)?
The 5-bromo group enhances hydrophobic interactions within the ATP-binding pocket of kinases like FGFR1. Computational docking studies suggest that substituents at the 5-position can form hydrogen bonds with residues such as G485, improving inhibitory potency. For instance, derivatives with electron-withdrawing groups (e.g., Br, CF₃) at this position exhibit IC₅₀ values in the nanomolar range against FGFR1 .
Q. What strategies resolve contradictory structure-activity relationship (SAR) data in analogs with varying pyrrolidinylmethyl substituents?
Contradictions in SAR are addressed via:
- Comparative Molecular Field Analysis (CoMFA) : To map steric/electronic requirements for activity .
- Free-Wilson vs. Hansch Analysis : To decouple substituent contributions from core scaffold effects .
- Mutagenesis Studies : To validate hypothesized binding interactions (e.g., replacing G485 in FGFR1 with alanine to assess hydrogen bonding loss) .
Q. Which in vitro assays are most relevant for evaluating antitumor potential in peritoneal mesothelioma models?
Key assays include:
Q. How can molecular docking optimize the pyrrolidinylmethyl group’s orientation for target engagement?
Docking simulations (e.g., with AutoDock Vina) are used to explore conformational flexibility. The (2S)-pyrrolidinylmethyl group’s orientation is optimized to form hydrogen bonds with catalytic residues (e.g., D641 in FGFR1) while minimizing steric clashes. Ligand efficiency metrics guide prioritization of derivatives .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Silica Gel Chromatography : Effective for separating brominated derivatives using gradients of ethyl acetate/hexanes .
- Recrystallization : For high-purity solids, solvents like ethanol or acetonitrile are preferred .
- HPLC : For chiral resolution or removing trace impurities .
Q. How are stability and degradation profiles assessed under physiological conditions?
Q. What computational tools predict metabolic liabilities of the pyrrolidinylmethyl group?
- ADMET Predictors : Software like Schrödinger’s QikProp evaluates CYP450 metabolism and P-glycoprotein efflux risks.
- MetaSite : Identifies potential sites of oxidative metabolism (e.g., N-demethylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
